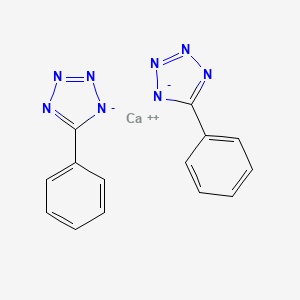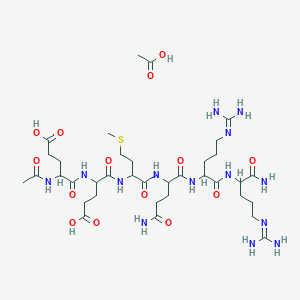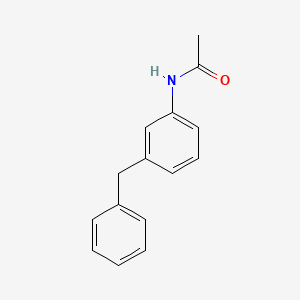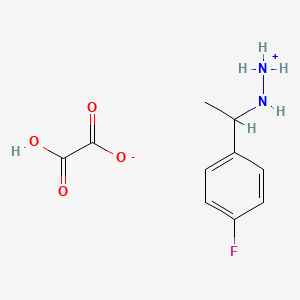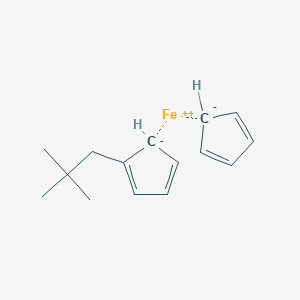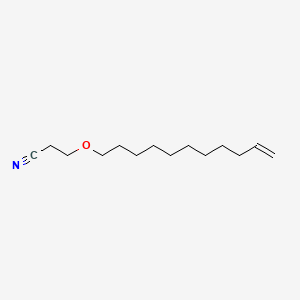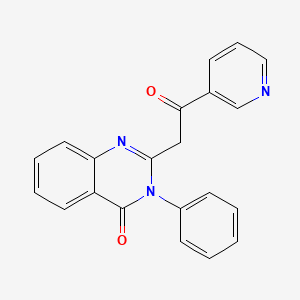
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a 2-(2-oxo-2-(3-pyridinyl)ethyl) substituent at the 2-position, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 3-position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinyl Ethyl Group: The 2-(2-oxo-2-(3-pyridinyl)ethyl) group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable quinazolinone derivative with a pyridinyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Pyridinyl ethyl halides, benzoyl chloride, Lewis acids, basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents at the 2- and 3-positions.
Pyridinyl Ethyl Derivatives: Compounds with similar pyridinyl ethyl groups but different core structures.
Uniqueness
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- is unique due to its specific combination of a quinazolinone core, a phenyl group, and a pyridinyl ethyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research.
Propriétés
Numéro CAS |
73283-26-8 |
|---|---|
Formule moléculaire |
C21H15N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(2-oxo-2-pyridin-3-ylethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H15N3O2/c25-19(15-7-6-12-22-14-15)13-20-23-18-11-5-4-10-17(18)21(26)24(20)16-8-2-1-3-9-16/h1-12,14H,13H2 |
Clé InChI |
HBEKILAOOXSAOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


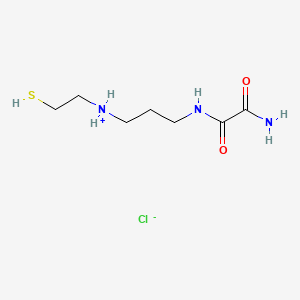
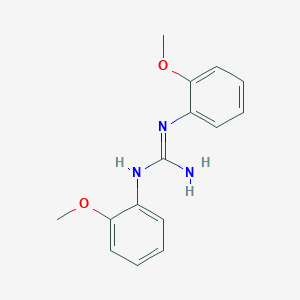

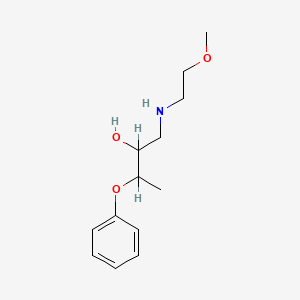
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
